

D-Galactal chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Galactal*

Cat. No.: B1224392

[Get Quote](#)

An In-depth Technical Guide to the Core Chemical Properties and Structure of **D-Galactal**

Abstract

D-Galactal is a glycal, an unsaturated carbohydrate, that serves as a pivotal intermediate in synthetic carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, make it a versatile building block for the synthesis of a wide array of biologically significant molecules, including oligosaccharides and 2-deoxy sugars.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to **D-Galactal**. Furthermore, it delves into its emerging role in drug development, with a focus on the anti-inflammatory potential of its derivatives as selective ligands for galectin-8.^[3]

Chemical Structure

D-Galactal is systematically known as (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.^{[4][5]} It is a derivative of D-galactopyranose in which the anomeric hydroxyl group and the hydroxyl group at the C-2 position have been removed to form a double bond between C-1 and C-2.^[4]

Identifier	Value
IUPAC Name	(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol[4][5]
SMILES String	OC[C@H]1OC=C--INVALID-LINK--[C@H]1O
InChI Key	YVECGMZCTULTIS-HSUXUTPPSA-N
InChI	1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1
CAS Number	21193-75-9[1]

Physicochemical Properties

D-Galactal typically appears as a white crystalline solid or powder.[1][6] It is sensitive to moisture and should be stored in a cool, dry place, often under an inert atmosphere.[1][7]

Property	Value
Molecular Formula	C ₆ H ₁₀ O ₄ [1]
Molecular Weight	146.14 g/mol [1]
Melting Point	99-103 °C
Boiling Point	325.5 °C at 760 mmHg[1]
Density	1.414 g/cm ³ [1]
Solubility	Slightly soluble in acetonitrile and methanol.[1] [2] Soluble in DMSO, DMF, and water.[5]
Optical Activity	[α] ₂₂ /D -21.5°, c = 1.2 in methanol
Storage Temperature	2-8°C[1]

Experimental Protocols

D-Galactal is a crucial starting material for various chemical transformations. Its derivatives are of significant interest in medicinal chemistry and drug development.

Synthesis of D-Galactal from D-Galactose

This protocol outlines the conversion of D-galactose to **D-Galactal**, which typically involves acetylation, bromination, reductive elimination, and deacetylation.

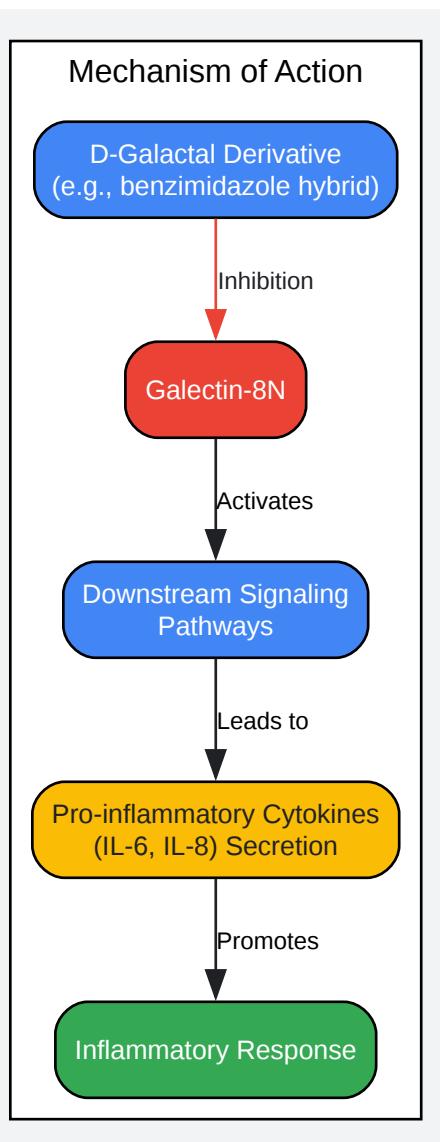
Methodology:

- Acetylation: D-Galactose is first peracetylated to protect the hydroxyl groups. To a stirred solution of D-Galactose in dichloromethane (DCM), excess acetic anhydride and a catalytic amount of perchloric acid are added at 0°C.[8][9]
- Bromination: The peracetylated galactose is then treated with a solution of hydrogen bromide (HBr) in acetic acid at 0°C and stirred at room temperature for several hours to form the glycosyl bromide.[9]
- Reductive Elimination: The resulting crude bromide is subjected to a reductive elimination using zinc dust in a buffered acetic acid solution (e.g., with sodium dihydrogen phosphate) to form the glycal double bond, yielding 3,4,6-tri-O-acetyl-**D-galactal**.[8]
- Deacetylation (Zemplén conditions): The acetyl protecting groups are removed by treating the 3,4,6-tri-O-acetyl-**D-galactal** with a catalytic amount of sodium methoxide in methanol. The reaction is neutralized with an acidic resin (e.g., IR-120) and purified by silica gel column chromatography to afford pure **D-Galactal**.[8][9]

Synthesis of C-3 Substituted D-Galactal Derivatives

C-3 substituted derivatives of **D-Galactal** have shown promise as selective inhibitors of galectin-8.[3][10]

Methodology:


- Stannylene-mediated 3-O-alkylation: **D-Galactal** is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.[3][10]
- Alkylation: The activated intermediate is then reacted with a functionalized methyl chloride, such as benzimidazolylmethyl chloride or quinolylmethyl chloride, to introduce the desired substituent at the C-3 position.[3][10]

- Hydrolysis (for ester derivatives): If the introduced substituent contains an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate, which often demonstrates improved biological activity.[3][10]

Role in Drug Development and Signaling Pathways

Recent research has highlighted the potential of **D-Galactal** derivatives as therapeutic agents, particularly in the context of inflammation.[3] C-3 substituted **D-galactal** derivatives have been identified as selective ligands for the N-terminal domain of galectin-8 (galectin-8N), a protein implicated in inflammation, tumor progression, and immune responses.[3][11]

In functional assays using the MDA-MB-231 human breast cancer cell line, a **D-galactal**-benzimidazole hybrid demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[3] This suggests that by binding to galectin-8N, these compounds can interfere with its downstream signaling pathways that lead to the production of these pro-inflammatory cytokines.[3]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anti-inflammatory action of **D-galactal** derivatives.

Conclusion

D-Galactal is a cornerstone of modern carbohydrate chemistry, providing a gateway to a multitude of complex and biologically active molecules. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers. The recent discovery of the anti-inflammatory properties of its derivatives, through the selective inhibition of galectin-8, opens new avenues for the development of novel therapeutics. This guide provides the

foundational knowledge required for scientists and drug development professionals to effectively utilize **D-Galactal** in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 21193-75-9, D-Galactal | lookchem [lookchem.com]
- 2. D-Galactal | 21193-75-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. D-Galactal | C6H10O4 | CID 2734735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthose.com [synthose.com]
- 6. Page loading... [wap.guidechem.com]
- 7. D-Galactal | 21193-75-9 | MG00832 | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
- 10. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [D-Galactal chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1224392#d-galactal-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1224392#d-galactal-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com